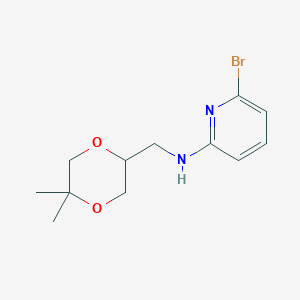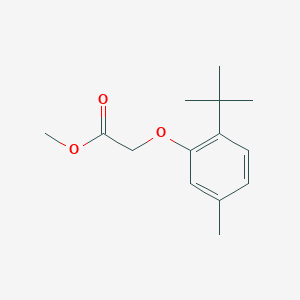
Copper acetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Copper acetylacetonate can be synthesized by reacting copper(II) salts, such as copper(II) nitrate or copper(II) sulfate, with acetylacetone in the presence of a base like ammonia. The reaction typically involves dissolving the copper salt in water, adding acetylacetone, and then introducing ammonia to form the copper(II) acetylacetonate complex .
Industrial Production Methods
Industrial production of copper(II) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Copper acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with copper(II) 2,4-pentanedionate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired outcome but often involve solvents like ethanol or acetone and controlled temperatures .
Major Products
Major products formed from reactions involving copper(II) 2,4-pentanedionate include copper(I) complexes, copper oxides, and various organometallic compounds .
科学的研究の応用
Copper acetylacetonate is used in a wide range of scientific research applications:
Chemistry: It serves as a catalyst for carbene transfer reactions, coupling reactions, and Michael addition reactions. .
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used as a curing agent for epoxy resins, acrylic adhesives, and silicone rubbers. .
作用機序
The mechanism of action of copper(II) 2,4-pentanedionate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center can undergo redox changes, cycling between copper(II) and copper(I) states, which enables it to participate in catalytic cycles. The acetylacetonate ligands stabilize the copper center and modulate its reactivity .
類似化合物との比較
Similar Compounds
- Nickel(II) acetylacetonate
- Cobalt(II) acetylacetonate
- Iron(III) acetylacetonate
- Zinc acetylacetonate
- Manganese(II) acetylacetonate
Uniqueness
Copper acetylacetonate is unique due to its specific catalytic properties and stability. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic processes, such as carbene transfer and polymerization reactions. Its ability to form stable complexes and participate in redox reactions makes it a valuable compound in various applications .
特性
分子式 |
C10H16CuO4 |
|---|---|
分子量 |
263.78 g/mol |
IUPAC名 |
copper;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChIキー |
ZKXWKVVCCTZOLD-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
沸点 |
Sublimes |
Color/Form |
Blue powder |
melting_point |
284 C degrees (decomposes) |
物理的記述 |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |
溶解性 |
Slightly soluble in water; soluble in chloroform |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8491641.png)










![2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine](/img/structure/B8491740.png)
![[[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
